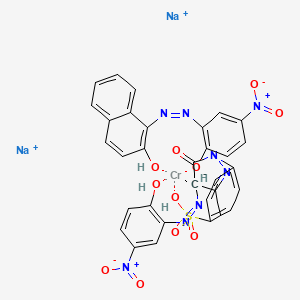

Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-)

Descripción

This compound is a disodium salt featuring a chromate(2-) ion coordinated to two distinct azo-linked ligands. The first ligand is a pyrazolone derivative substituted with a 2-hydroxy-5-nitrophenylazo group and a benzenesulphonato moiety, while the second ligand is a 2-naphthol derivative similarly functionalized with a 2-hydroxy-5-nitrophenylazo group. The structure is characterized by:

- Two azo (-N=N-) groups contributing to conjugation and chromophoric properties.

- Aromatic systems (benzene, naphthalene) and heterocycles (pyrazolone) that enhance planarity and light absorption.

- Electron-withdrawing nitro (-NO₂) and electron-donating hydroxy (-OH) substituents, which influence spectral properties and stability .

- Sodium counterions and sulphonate groups (-SO₃⁻) that improve water solubility, a critical feature for dye applications .

Its nitro and hydroxy groups may also confer pH-sensitive color changes, a trait observed in analogous azo-chromate complexes .

Propiedades

Número CAS |

84682-46-2 |

|---|---|

Fórmula molecular |

C32H23CrN8Na2O11S+ |

Peso molecular |

825.6 g/mol |

Nombre IUPAC |

disodium;chromium;4-[4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxopyrazol-4-id-1-yl]benzenesulfonic acid;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C16H12N5O7S.C16H11N3O4.Cr.2Na/c1-9-15(18-17-13-8-11(21(24)25)4-7-14(13)22)16(23)20(19-9)10-2-5-12(6-3-10)29(26,27)28;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h2-8,22H,1H3,(H,26,27,28);1-9,20-21H;;;/q-1;;;2*+1 |

Clave InChI |

KJXREZPVHCIAOC-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Na+].[Cr] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acid brown 449 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. The specific reagents and conditions can vary, but common methods involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with a phenol or naphthol derivative.

Industrial Production Methods

Industrial production of Acid brown 449 involves large-scale batch processes where the diazotization and coupling reactions are carried out in reactors. The process is optimized for yield and purity, with careful control of temperature, pH, and reaction time. The final product is isolated through filtration, washing, and drying to obtain the dye in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Acid brown 449 undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Acid brown 449 can be reduced to its corresponding amine derivatives.

Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces aromatic amines.

Aplicaciones Científicas De Investigación

Dye Chemistry

Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-) is primarily used as a dye in textiles and other materials. Its azo group contributes to vibrant coloration, making it suitable for various dyeing processes. The compound's stability and solubility in water enhance its effectiveness as a dyeing agent.

Analytical Chemistry

This compound is utilized in analytical chemistry for its ability to form complexes with metals and other ions. It can be employed in spectrophotometric methods to quantify metal ions in solution due to its distinct absorbance characteristics. This application is particularly relevant in environmental monitoring and quality control of industrial processes.

Biological Studies

Research has explored the potential biological activities of this compound, including its antimicrobial properties. Studies indicate that azo compounds can exhibit varying degrees of antibacterial activity, which may be harnessed for developing new antimicrobial agents.

Materials Science

In materials science, disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-) is being investigated for its role in creating polymer composites. The incorporation of such dyes can enhance the thermal and mechanical properties of polymers while providing coloration.

Case Study 1: Dyeing Efficacy

A study conducted on the use of disodium (4-(4,5-dihydro...) as a dyeing agent for cotton fabrics demonstrated that the compound provided excellent color fastness and brightness compared to traditional dyes. The results indicated that fabrics dyed with this compound maintained their color after multiple washes and exposure to light.

Case Study 2: Metal Ion Detection

Research published in a peer-reviewed journal highlighted the application of this compound in detecting lead ions in water samples. The study utilized spectrophotometric analysis where the presence of lead ions resulted in a measurable change in absorbance, allowing for quantification at low concentration levels.

Mecanismo De Acción

The mechanism of action of Acid brown 449 involves its interaction with the molecular targets in the substrate it is applied to. In the case of textile fibers, the dye molecules form strong ionic bonds with the positively charged sites on the fibers, ensuring a durable and colorfast connection. The pathways involved in these interactions are primarily electrostatic in nature, facilitated by the sulfonic acid groups present in the dye structure.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparative Insights

- Azo Group Configuration: The target compound’s dual azo groups and chromate coordination enable broader light absorption (λmax likely >500 nm) compared to Acid Red 195 (single azo, λmax ~490 nm) .

- Solubility and Ionicity: The presence of two sulphonate groups in the target compound enhances water solubility relative to non-sulphonated analogs (e.g., 83949-55-7), aligning it with industrial dye requirements .

- Substituent Effects: The nitro groups in the target compound likely reduce photostability compared to diaminophenyl-substituted analogs (e.g., 84176-81-8), which exhibit better resistance to UV degradation due to electron-donating -NH₂ groups .

Research Findings and Spectral Data

While direct spectral data for the target compound are unavailable in the provided evidence, analogous compounds offer insights:

- IR Spectroscopy : Expected peaks include ~1680 cm⁻¹ (C=O of pyrazolone), ~1520 cm⁻¹ (N=N stretch), and ~1250 cm⁻¹ (S=O of sulphonate) .

- NMR : Aromatic protons in the naphthol and pyrazolone moieties would appear as multiplet signals between δ 6.5–8.5 ppm, with hydroxy protons downfield due to hydrogen bonding .

- Chromatography : High-performance liquid chromatography (HPLC) of similar disulphonated azo dyes shows retention times <10 minutes under reverse-phase conditions, reflecting high polarity .

Stability and Application Limitations

- pH Sensitivity: The hydroxy groups may cause color shifts in acidic/basic environments, limiting use in non-neutral media without stabilizers .

- Thermal Stability : Pyrazolone-based dyes typically decompose above 250°C, restricting high-temperature processing .

Actividad Biológica

Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C32H19CrN8NaO11S

- Molecular Weight : 798.6 g/mol

- CAS Number : 84682-46-2

The biological activity of this compound primarily stems from its chromate component and the azo dye structure. Chromates are known for their ability to interact with cellular components, leading to various biochemical effects. The azo dye moiety has been associated with antioxidant properties, which can mitigate oxidative stress in cells.

Antioxidant Activity

Research indicates that azo compounds can scavenge free radicals, thereby protecting cells from oxidative damage. This property is crucial in preventing cellular aging and various diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of azo compounds. The chromate component may enhance the efficacy of the compound by inducing apoptosis in cancer cells through oxidative stress mechanisms.

Case Study : A study published in Cancer Letters demonstrated that azo dyes could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in human cancer cell lines.

Antimicrobial Activity

Azo compounds have also shown promise as antimicrobial agents. The ability to disrupt bacterial cell membranes and inhibit essential enzymes contributes to their efficacy against a range of pathogens.

Case Study : Research published in Journal of Antimicrobial Chemotherapy reported that certain azo compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Disruption of cell membranes |

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Chromates are known to be toxic and carcinogenic under certain conditions. Therefore, further research is needed to establish safe dosage levels and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.